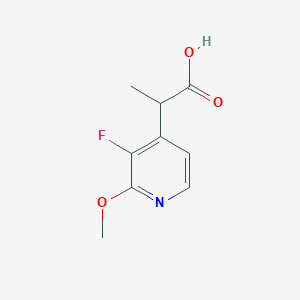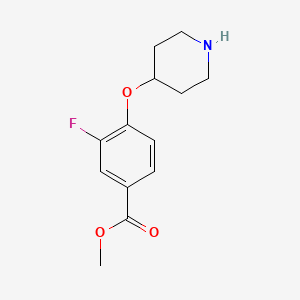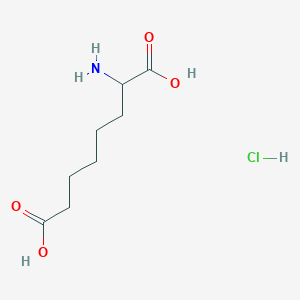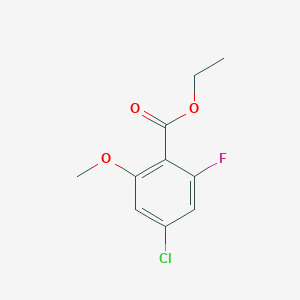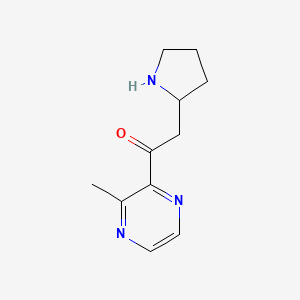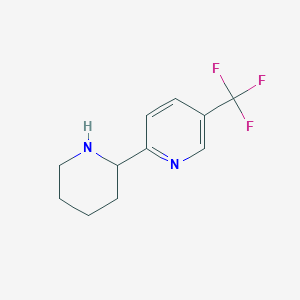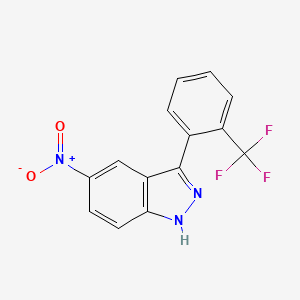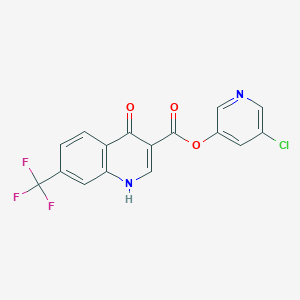
1-Chloro-3,4-dibromo-2,5-difluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3,4-dibromo-2,5-difluorobenzene is an aromatic compound characterized by the presence of chlorine, bromine, and fluorine atoms attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-3,4-dibromo-2,5-difluorobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the following steps:
Fluorination: Starting with a benzene derivative, selective fluorination is carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms at the desired positions.
Bromination: The fluorinated intermediate is then subjected to bromination using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms.
Chlorination: Finally, chlorination is performed using chlorine gas (Cl2) or thionyl chloride (SOCl2) to introduce the chlorine atom at the specified position.
Industrial Production Methods
Industrial production of this compound typically involves similar halogenation steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1-Chloro-3,4-dibromo-2,5-difluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (chlorine, bromine, and fluorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, facilitated by the electron-withdrawing effects of the halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced using reagents like potassium permanganate (KMnO4) or lithium aluminum hydride (LiAlH4), respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures.
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation, often in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like KMnO4 in acidic or basic medium; reducing agents like LiAlH4 in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine might yield an amino-substituted benzene derivative, while oxidation could produce a carboxylic acid derivative.
科学研究应用
1-Chloro-3,4-dibromo-2,5-difluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: Employed in the design and fabrication of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential biological activity and as a building block for drug discovery.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions, given its ability to interact with biological macromolecules.
作用机制
The mechanism by which 1-chloro-3,4-dibromo-2,5-difluorobenzene exerts its effects depends on the specific application:
In Organic Reactions: The halogen atoms act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds.
In Biological Systems: The compound may interact with enzymes or receptors, potentially inhibiting or modulating their activity through covalent or non-covalent interactions.
相似化合物的比较
Similar Compounds
- 1-Chloro-2,4-dibromo-3,5-difluorobenzene
- 1-Chloro-3,5-dibromo-2,4-difluorobenzene
- 1-Chloro-2,5-dibromo-3,4-difluorobenzene
Uniqueness
1-Chloro-3,4-dibromo-2,5-difluorobenzene is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of multiple halogen atoms in distinct positions on the benzene ring provides a unique electronic environment, making it a valuable compound for various chemical transformations and applications.
This detailed overview of this compound highlights its significance in both academic research and industrial applications
属性
分子式 |
C6HBr2ClF2 |
|---|---|
分子量 |
306.33 g/mol |
IUPAC 名称 |
3,4-dibromo-1-chloro-2,5-difluorobenzene |
InChI |
InChI=1S/C6HBr2ClF2/c7-4-3(10)1-2(9)6(11)5(4)8/h1H |
InChI 键 |
BMGADNCJESAMHV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)F)Br)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


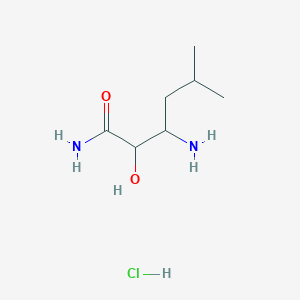
![{2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13090299.png)
![(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13090306.png)
